Fmoc-DL-2-aminoheptanedioic acid
Overview
Description
Fmoc-DL-2-aminoheptanedioic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of DL-2-aminoheptanedioic acid. This protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .
Mechanism of Action
Target of Action
Fmoc-DL-2-aminoheptanedioic acid is a biochemical used in proteomics research . .
Mode of Action
As a biochemical used in proteomics research, it’s likely involved in protein synthesis or modification .
Biochemical Pathways
Given its use in proteomics research, it may be involved in pathways related to protein synthesis or modification .
Result of Action
As a biochemical used in proteomics research, it may influence protein structure or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-2-aminoheptanedioic acid typically involves the protection of the amino group of DL-2-aminoheptanedioic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions
Fmoc-DL-2-aminoheptanedioic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using reagents like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU, HATU, or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU, HATU, or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .
Scientific Research Applications
Fmoc-DL-2-aminoheptanedioic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of peptide-based materials and biocompatible hydrogels.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-DL-2-aminopentanedioic acid
- Fmoc-DL-2-aminobutanedioic acid
- Fmoc-DL-2-aminopropanedioic acid
Uniqueness
Fmoc-DL-2-aminoheptanedioic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination allows for the synthesis of peptides with unique properties and functionalities that are not achievable with shorter or longer chain amino acids .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQUSSMDLUWLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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